(S)-3-amino-2-methylpropanoic acid

説明

(S)-b-aminoisobutyric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

(S)-3-amino-2-methylpropanoic acid is a natural product found in Homo sapiens and Lunaria annua with data available.

特性

IUPAC Name |

(2S)-3-amino-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHPKSFMDHPSNR-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901313225 |

Source

|

| Record name | L-β-Aminoisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | (S)-beta-Aminoisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4249-19-8 |

Source

|

| Record name | L-β-Aminoisobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4249-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baiba, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004249198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-β-Aminoisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAIBA, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1WR898GX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-beta-Aminoisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 - 177 °C |

Source

|

| Record name | (S)-beta-Aminoisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(S)-3-amino-2-methylpropanoic Acid: Structure, Properties, and Applications in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-amino-2-methylpropanoic acid, a non-proteinogenic β-amino acid, has garnered substantial interest as a versatile chiral building block in pharmaceutical development. Its unique structural conformation, conferred by the methyl group at the α-carbon, provides a valuable scaffold for designing peptidomimetics and other complex molecules with tailored pharmacological profiles. This guide offers a comprehensive technical overview of its structure, physicochemical properties, stereoselective synthesis, and analytical characterization. Furthermore, it delves into its biological significance, particularly its role as a metabolite and its application in the synthesis of pharmacologically active compounds, providing field-proven insights for professionals in drug discovery and development.

Introduction: The Strategic Importance of Chiral β-Amino Acids

In the landscape of medicinal chemistry, the pursuit of structural diversity and metabolic stability is paramount. Non-proteinogenic amino acids offer a distinct advantage over their natural counterparts by providing access to novel chemical space and improved pharmacokinetic properties. This compound, also known as L-β-aminoisobutyric acid, is a prime example.[1] As a metabolite of the pyrimidines thymine and valine, it possesses inherent biological relevance.[2][3] Its constrained backbone, a direct result of the stereospecific methyl group, is a key feature leveraged by drug designers to control molecular conformation, thereby enhancing binding affinity and selectivity for biological targets. This document serves as a technical resource, elucidating the core scientific principles and practical methodologies associated with this important molecule.

Molecular Structure and Stereochemistry

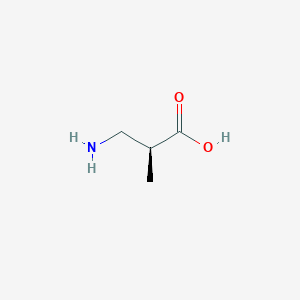

The defining characteristic of this compound is the specific three-dimensional arrangement around the chiral center at the C2 (alpha) position. This "(S)" configuration is crucial for its biological activity and recognition by enzymes.

Caption: Stereochemical representation of this compound.

The molecule's IUPAC name is (2S)-3-amino-2-methylpropanoic acid. This precise stereochemistry dictates how it fits into active sites of enzymes and receptors, distinguishing its function from its (R)-enantiomer.[4]

Physicochemical and Computed Properties

A comprehensive understanding of the molecule's properties is fundamental for its application in both laboratory synthesis and pharmaceutical formulation.

| Property | Value | Reference |

| Molecular Formula | C4H9NO2 | [1][5][6] |

| Molecular Weight | 103.12 g/mol | [1][4][5] |

| CAS Number | 4249-19-8 | [7][8] |

| Appearance | White crystalline powder | [1] |

| Melting Point | ~179 °C | [1] |

| Solubility | Soluble in water | [1] |

| Hydrogen Bond Donors | 1 | [9] |

| Hydrogen Bond Acceptors | 2 | [9] |

| Topological Polar Surface Area | 67.77 Ų | [9] |

Synthesis and Analytical Characterization

Obtaining enantiomerically pure this compound is critical for its use in pharmaceuticals. This typically involves asymmetric synthesis or resolution of a racemic mixture.

General Synthesis Workflow: Asymmetric Synthesis

Asymmetric synthesis aims to create the desired stereoisomer directly. A common strategy involves using a chiral auxiliary to guide the stereochemistry of key reactions.

Caption: Conceptual workflow for an asymmetric synthesis route.

Expert Insight: The success of this pathway hinges on the choice of the chiral auxiliary in Step B. It must effectively shield one face of the molecule, forcing the incoming nucleophile to attack from the opposite side, thus establishing the (S)-stereocenter with high diastereomeric excess.

Protocol: Enantiomeric Resolution via Diastereomeric Salt Formation

This protocol describes a classic, robust method for separating a racemic mixture. It is a self-validating system, as the success of the resolution can be monitored at each stage.

Methodology:

-

Salt Formation: Dissolve the racemic 3-amino-2-methylpropanoic acid in a suitable solvent (e.g., hot methanol). Add a stoichiometric amount of a chiral resolving agent, such as (R)-(-)-mandelic acid. The two enantiomers of the amino acid will react with the single enantiomer of the acid to form two different diastereomeric salts: [(S)-amino acid:(R)-mandelate] and [(R)-amino acid:(R)-mandelate].

-

Causality: Diastereomers have different physical properties, including solubility. This difference is the basis for their separation.

-

-

Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution first.

-

Self-Validation: The progress can be monitored by taking a small sample of the mother liquor and measuring its optical rotation.

-

-

Isolation and Purification: Collect the crystals by filtration. To improve purity, the crystals can be recrystallized one or more times from the same solvent. The endpoint is reached when the specific rotation of the crystallized salt no longer changes upon further recrystallization.

-

Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and adjust the pH with a base (e.g., NaOH) to neutralize the mandelic acid. The free this compound can then be isolated, often by using an ion-exchange column or by precipitation at its isoelectric point.

-

Final Validation: Confirm the enantiomeric purity of the final product using a dedicated analytical technique, such as chiral HPLC.

Analytical Characterization Techniques

A suite of analytical methods is required to confirm the identity, purity, and stereochemistry of the final product.

| Technique | Purpose | Expected Outcome |

| Chiral HPLC | Determine enantiomeric excess (e.e.) | A single major peak corresponding to the (S)-enantiomer. |

| ¹H and ¹³C NMR | Confirm chemical structure and purity | Spectra consistent with the proposed structure, with minimal impurity peaks. |

| Mass Spectrometry | Verify molecular weight | A molecular ion peak corresponding to 103.12 g/mol .[1][5] |

| Polarimetry | Confirm stereochemical configuration | A positive specific optical rotation, confirming the (S)-enantiomer. |

Biological Significance and Applications

This compound is not merely a synthetic tool; it is an endogenous metabolite with demonstrated biological activity.

Metabolic Role

This amino acid is a product of pyrimidine degradation and is involved in the metabolism of branched-chain amino acids.[3][10] The enzyme (S)-3-amino-2-methylpropionate transaminase catalyzes its conversion in the pathway for valine, leucine, and isoleucine degradation.[3] Recent studies have highlighted its role in metabolism, noting it can stimulate the browning of white adipose tissue and enhance the β-oxidation of fatty acids in the liver, linking it to cardiometabolic health.[2][11]

Application in Drug Design

The primary utility of this compound in drug development is as a constrained building block. Its structure is particularly relevant in the design of GABA analogues.

Caption: Role of the this compound scaffold in GABAergic modulation.

Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system. Drugs that mimic or enhance the action of GABA are used to treat epilepsy, anxiety, and neuropathic pain. By incorporating the rigid this compound scaffold, medicinal chemists can synthesize GABA analogues with specific conformations that lead to higher potency and selectivity for GABA receptors or related targets like GABA transporters.

Conclusion and Future Outlook

This compound is a powerful and versatile molecule in the arsenal of the drug development professional. Its well-defined stereochemistry and biological relevance provide a solid foundation for the rational design of novel therapeutics. The continued development of efficient, large-scale stereoselective synthetic routes will further enhance its accessibility and utility.[12] As research continues to uncover its roles in metabolic regulation and neurotransmission, the applications for this chiral building block are poised to expand, paving the way for the next generation of targeted and effective medicines.

References

- This compound. (2024). ChemBK. [Link]

- (S)-3-amino-2-methylpropanoate. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

- Propanoic acid, 3-amino-2-methyl-. NIST WebBook. [Link]

- 3-amino-2-methylpropanoic acid. (2024). ChemBK. [Link]

- Propanoic acid, 3-amino-2-methyl-. NIST WebBook. [Link]

- (S)-3-amino-2-methylpropanoate. IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. [Link]

- CID 138734494.

- Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (2019). Pharmaceutical Chemistry Journal. [Link]

- (R)-3-amino-2-methylpropanoate.

- (S)

- This compound. Oakwood Chemical. [Link]

- (2S)-3-amino-2-methylpropanoic acid naming query. Reddit. [Link]

- Compound (R)

- Aminoisobutyric acid.

- Propanoic acid, 3-amino-2-methyl-. NIST WebBook. [Link]

- Preparation of (s)-2-aminobutyric acid.

Sources

- 1. chembk.com [chembk.com]

- 2. 3-Amino-2-methylpropanoic acid | 3-Aminoisobutyric acid | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 3. (S)-3-amino-2-methylpropionate transaminase - Wikipedia [en.wikipedia.org]

- 4. (R)-3-amino-2-methylpropanoate | C4H9NO2 | CID 5459822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propanoic acid, 3-amino-2-methyl- [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. 4249-19-8|this compound|BLD Pharm [bldpharm.com]

- 8. This compound [oakwoodchemical.com]

- 9. (S)-3-amino-2-methylpropanoate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. targetmol.cn [targetmol.cn]

- 11. medchemexpress.com [medchemexpress.com]

- 12. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]

(S)-β-Aminoisobutyric Acid: A Myokine at the Crossroads of Metabolism, Bone Health, and Therapeutic Innovation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-β-Aminoisobutyric acid ((S)-BAIBA), the L-enantiomer of BAIBA, has emerged from relative obscurity as a catabolite of valine to a molecule of significant scientific interest. Initially identified as an exercise-induced myokine, (S)-BAIBA is now recognized as a critical signaling molecule with pleiotropic effects on systemic metabolism, bone homeostasis, and inflammatory processes. Its ability to induce the "browning" of white adipose tissue, enhance hepatic fatty acid oxidation, and protect bone integrity positions it as a promising therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and osteoporosis. This technical guide provides an in-depth exploration of the biosynthesis, metabolism, and multifaceted biological roles of (S)-BAIBA. We will dissect its molecular mechanisms of action, particularly its reliance on PPARα and its interaction with novel receptors, contrast its activity with its D-enantiomer, and detail the analytical methodologies essential for its quantification in biological matrices. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this endogenous metabolite.

Introduction: The Emergence of a Signaling Metabolite

β-Aminoisobutyric acid (BAIBA) is a non-proteinogenic amino acid that exists as two stereoisomers: (S)-BAIBA (or L-BAIBA) derived from the catabolism of the branched-chain amino acid L-valine, and (R)-BAIBA (or D-BAIBA) derived from the catabolism of thymine.[1][2] For years, BAIBA was considered merely an end-product of amino acid and nucleotide metabolism. However, a seminal 2014 study identified BAIBA as a myokine—a substance produced and released by muscle fibers during exercise that exerts endocrine-like effects on distant tissues.[3][4][5] This discovery, stemming from the observation that the exercise-responsive transcriptional coactivator PGC-1α stimulates BAIBA secretion from myocytes, catapulted BAIBA into the spotlight as a key mediator of the health benefits of physical activity.[3][6] Subsequent research has revealed that the L-enantiomer, (S)-BAIBA, is the primary form released from contracting muscle and possesses potent biological activity.[7][8] It plays significant roles in regulating lipid and glucose metabolism, maintaining bone density, and ameliorating inflammation and oxidative stress.[9] This guide will provide a detailed examination of the biological functions and therapeutic promise of (S)-BAIBA.

Biosynthesis and Metabolism of BAIBA Enantiomers

The distinct origins and metabolic fates of the (S)- and (R)-enantiomers of BAIBA are fundamental to understanding their biological activities.

-

(S)-BAIBA (L-BAIBA): This enantiomer is produced in the mitochondria, primarily within skeletal muscle, as a product of L-valine catabolism.[2] The mitochondrial enzyme 4-aminobutyrate aminotransferase (ABAT) catalyzes the reversible conversion of L-methylmalonate semialdehyde (L-MMS) to (S)-BAIBA.[1]

-

(R)-BAIBA (D-BAIBA): This enantiomer is a cytosolic product of thymine degradation, a pathway involving the enzymes dihydropyrimidine dehydrogenase (DPYD), dihydropyrimidinase (DPYS), and β-ureidopropionase (UPB1).[6][10] Its subsequent degradation occurs in the mitochondria, where the enzyme alanine:glyoxylate aminotransferase 2 (AGXT2), found mainly in the liver and kidneys, converts it to D-methylmalonate semialdehyde.[6][11]

Both pathways converge as the resulting methylmalonate semialdehydes are oxidized to form propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[12]

Core Biological Functions and Mechanisms of Action

(S)-BAIBA orchestrates a range of physiological responses, primarily impacting metabolic tissues and bone.

Metabolic Regulation: A Potent Mediator of Exercise Benefits

Physical activity is a cornerstone of metabolic health, and BAIBA is a key chemical messenger translating muscle contraction into systemic benefits.[13] Plasma BAIBA concentrations increase with exercise in both mice and humans.[3][4] This exercise-induced surge in BAIBA is directly linked to the activation of PGC-1α in skeletal muscle.[3][6]

3.1.1. Browning of White Adipose Tissue (WAT)

One of the most significant functions of BAIBA is its ability to induce the "browning" or "beiging" of white adipose tissue (WAT), the body's primary energy storage depot.[3][5] BAIBA stimulates white adipocytes to adopt a brown fat-like phenotype, characterized by:

-

Increased UCP-1 Expression: Upregulation of Uncoupling Protein 1 (UCP-1), which uncouples mitochondrial respiration from ATP synthesis, dissipating energy as heat.[14][15]

-

Enhanced Thermogenesis: Increased expression of other brown adipocyte-specific genes like CIDEA and PGC-1α, leading to greater energy expenditure.[3]

-

Improved Glucose Homeostasis: This browning process enhances glucose uptake and improves overall glucose tolerance.[3][4]

3.1.2. The PPARα-Dependent Signaling Pathway

The metabolic effects of BAIBA on both WAT and the liver are mediated through the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[3][14] Experiments using PPARα null mice have demonstrated that in the absence of this nuclear receptor, BAIBA fails to induce the expression of thermogenic genes in WAT.[3][16] The signaling cascade proceeds as follows:

-

BAIBA Signal: Circulating BAIBA, released from muscle, targets white adipocytes and hepatocytes.

-

PPARα Activation: BAIBA acts as a ligand, directly or indirectly, to activate PPARα.

-

Transcriptional Regulation: Activated PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

-

Physiological Response: This leads to the transcription of genes involved in fatty acid oxidation (in the liver) and the thermogenic program (in WAT), ultimately improving lipid profiles and insulin sensitivity.[2][3][14]

Bone Metabolism: A Muscle-Derived Osteocyte Survival Factor

Beyond its metabolic roles, (S)-BAIBA acts as a crucial signaling molecule in the muscle-bone crosstalk, protecting the skeleton from degradation.[17] Research has shown that (S)-BAIBA is a potent osteocyte survival factor.[17] Its key functions in bone include:

-

Protection from Oxidative Stress: (S)-BAIBA prevents osteocyte apoptosis (cell death) induced by reactive oxygen species (ROS). Its protective effect is comparable to or even greater than that of estrogen and N-acetylcysteine.[17]

-

Prevention of Disuse Bone Loss: In animal models of hindlimb unloading, which simulates disuse osteoporosis, administration of BAIBA prevents the associated bone loss and loss of muscle function.[8]

-

Receptor-Mediated Action: The bone-protective effects of L-BAIBA are mediated through the Mas-Related G Protein-Coupled Receptor Type D (MRGPRD).[17][18] Activation of this receptor prevents the mitochondrial breakdown caused by ROS.[8][17] Recent studies show both L- and D-BAIBA signal through MRGPRD to regulate phosphate metabolism via FGF23, but they activate distinct downstream pathways.[18]

Stereospecificity: L-BAIBA vs. D-BAIBA

While both enantiomers are biologically present, evidence strongly suggests that (S)-BAIBA (L-BAIBA) is the more biologically potent and relevant isomer, particularly in the context of exercise and musculoskeletal health.

-

Muscle Production: Contracting muscle preferentially produces L-BAIBA.[7]

-

Potency: L-BAIBA is significantly more potent—by a factor of 100 to 1000 times—than D-BAIBA in preventing osteocyte apoptosis.[7]

-

Clinical Correlations: In human studies, L-BAIBA levels show a positive association with markers like Bone Mineral Density (BMD) and Body Mass Index (BMI), whereas D-BAIBA is more closely associated with age and physical performance metrics.[7] This suggests distinct, though potentially complementary, roles for the two isomers.

Therapeutic Potential and Clinical Outlook

The multifaceted biological activities of (S)-BAIBA make it an attractive candidate for therapeutic development and as a clinical biomarker.[9]

-

"Exercise Pill": Given its ability to mimic several key benefits of exercise, BAIBA is being investigated as a potential "exercise mimetic" for individuals who are unable to engage in physical activity due to age, injury, or disease.[2][9]

-

Metabolic Diseases: Supplementation with L-BAIBA is being explored for the management of obesity and type 2 diabetes.[19][20][21] Clinical trials are currently underway to assess the effects of L-BAIBA supplementation, combined with exercise, on weight loss, body composition, and glucose control in overweight and obese individuals.[19][20]

-

Osteoporosis: Its potent bone-protective effects suggest a therapeutic role in preventing and treating osteoporosis and other conditions characterized by bone loss.[8]

-

Biomarker: Plasma BAIBA concentrations are inversely associated with cardiometabolic risk factors in humans, positioning it as a potential biomarker for metabolic health.[3][4][5]

Analytical Methodologies for BAIBA Quantification

Accurate and robust quantification of BAIBA in biological matrices is crucial for both basic research and clinical studies. The choice of analytical method depends on the required sensitivity, selectivity, and sample throughput.[22]

Comparison of Analytical Techniques

| Technique | Principle | Sensitivity | Selectivity | Throughput | Key Considerations |

| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. | Very High | Very High | High | Gold standard for quantification; can distinguish enantiomers with a chiral column.[7] |

| GC-MS | Gas chromatography separation of derivatized BAIBA followed by mass spectrometry. | High | High | Medium | Requires derivatization to make BAIBA volatile; can be complex.[22] |

| HPLC-UV/FLD | HPLC separation of derivatized BAIBA with UV or fluorescence detection. | Moderate | Moderate | High | Requires pre-column derivatization with agents like o-phthalaldehyde (OPA).[22][23] |

Experimental Protocol: Quantification of (S)- and (R)-BAIBA in Human Plasma/Serum via LC-MS/MS

This protocol provides a validated method for the sensitive and specific quantification of BAIBA enantiomers.[7]

Objective: To separate and quantify (S)-BAIBA and (R)-BAIBA in human plasma or serum.

Materials:

-

Human plasma/serum samples

-

Internal Standard (IS): Labeled BAIBA (e.g., D4-BAIBA)

-

Methanol (LC-MS grade), 0.1% formic acid

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

Chiral chromatography column

Methodology:

-

Sample Preparation (Protein Precipitation): a. Pipette 10 µL of human serum/plasma into a microcentrifuge tube. b. Add 10 µL of the internal standard working solution (e.g., 1.2 µM D4-BAIBA in methanol with 0.1% formic acid). c. Add 35 µL of precipitation solvent (methanol with 0.1% formic acid). d. Vortex vigorously for 20 minutes at room temperature to ensure complete protein precipitation. e. Centrifuge at 15,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant to an LC-MS vial for analysis.

-

LC-MS/MS Conditions:

-

LC System: High-performance liquid chromatography system.

-

Column: A chiral column capable of separating the enantiomers is essential.

-

Mobile Phase A: Water with 0.005% formic acid and 2.5 mM ammonium formate.[7]

-

Mobile Phase B: Methanol.[7]

-

Gradient: A suitable gradient program to ensure separation of enantiomers and elution from the column.

-

Flow Rate: Optimized for the column dimensions (e.g., 0.4 mL/min).

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ion Source: Positive Electrospray Ionization (+ESI).

-

Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for (S)-BAIBA, (R)-BAIBA, and the internal standard.

-

Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

-

-

Quantification: a. Generate a standard curve using known concentrations of (S)-BAIBA and (R)-BAIBA standards treated with the same sample preparation procedure. b. Plot the peak area ratio (analyte/internal standard) against the concentration. c. Use the regression equation from the standard curve to calculate the concentration of (S)-BAIBA and (R)-BAIBA in the unknown samples.

Conclusion and Future Directions

(S)-β-Aminoisobutyric acid has transitioned from a simple metabolite to a key endocrine signaling molecule that mediates many of the salutary effects of exercise. Its roles in promoting WAT browning, enhancing hepatic fat oxidation, and preserving bone mass underscore its significant therapeutic potential. The elucidation of its primary signaling pathway through PPARα and the discovery of its receptor in bone, MRGPRD, have provided a solid foundation for targeted drug development.

Future research should focus on several key areas:

-

Receptor Deconvolution: While MRGPRD has been identified in bone, the specific receptors mediating BAIBA's effects in adipose tissue and the liver remain to be fully characterized.

-

Human Efficacy Trials: Large-scale, long-term clinical trials are necessary to confirm the efficacy and safety of (S)-BAIBA supplementation for treating metabolic diseases and osteoporosis in diverse human populations.

-

Synergistic Effects: Investigating the synergistic effects of (S)-BAIBA with other therapeutic agents or lifestyle interventions could unlock new treatment paradigms.

As our understanding of this fascinating myokine continues to grow, (S)-BAIBA stands poised to become a valuable tool in the arsenal against chronic metabolic and degenerative diseases, offering a novel strategy to capture the profound health benefits of physical exercise in a targeted, molecular form.

References

- Roberts, L. D., Boström, P., O'Sullivan, J. F., Schinzel, R. T., Lewis, G. D., Dejam, A., Lee, Y. K., et al. (2014). β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-Oxidation and Is Inversely Correlated with Cardiometabolic Risk Factors. Cell Metabolism, 19(1), 96-108. [Link]

- Li, D., Kang, J., Li, Y., Wang, S., Wang, Y., & Zhang, Y. (2022). BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats. Frontiers in Physiology, 13, 881533. [Link]

- Tanianskii, D. A., Jarzebska, N., Birkenfeld, A. L., O'Sullivan, J. F., & Rodionov, R. N. (2018). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Nutrients, 11(3), 524. [Link]

- Kitase, Y., Vallejo, J. A., Gutheil, W., & Jähn, K. (2018). The L-enantiomer of β- aminobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age. Scientific Reports, 8(1), 1-11. [Link]

- Roberts, L. D., et al. (2013). Abstract 15983: Beta-Aminoisobutyric Acid Increases Browning of White Fat and is Inversely Correlated with Cardiometabolic Risk Factors in Humans. Circulation, 128(Suppl_22), A15983-A15983. [Link]

- Li, D., Kang, J., Li, Y., Wang, S., Wang, Y., & Zhang, Y. (2022).

- Roberts, L. D., et al. (2014). β-Aminoisobutyric acid induces browning of white fat and hepatic β-oxidation and is inversely correlated with cardiometabolic risk factors. Beth Israel Deaconess Medical Center. [Link]

- Power, T. (2026). BAIBA + Exercise for Obesity. withpower.com. [Link]

- Stinkens, R., et al. (2016). Beta-aminoisobutyric acid is released by contracting human skeletal muscle and lowers insulin release from INS-1 832/3 cells by mediating mitochondrial energy metabolism. Diabetologia, 59(7), 1486-1494. [Link]

- Nishio, T., & Abe, T. (1990). Rapid determination of beta-aminoisobutyric acid by reversed-phase high-performance liquid chromatography.

- Stinkens, R., et al. (2019). Acute Aerobic Exercise Leads to Increased Plasma Levels of R- and S-β-Aminoisobutyric Acid in Humans. Frontiers in Physiology, 10, 1240. [Link]

- ClinicalTrials.gov. (2023). Effects of Adding L-BAIBA to Exercising Adult Overweight and Obese Men and Women. ClinicalTrials.gov. [Link]

- TrialX. (n.d.). Effects of Adding L-BAIBA or L-BAIBA + Grains of Paradise to Exercising Adult Overweight and Obese Men and Women. TrialX. [Link]

- Yi, X., Yang, Y., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Endocrinology, 14. [Link]

- Kitase, Y., et al. (2018). β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. Cell Reports, 22(6), 1531-1544. [Link]

- Human Metabolome Database. (2022). Showing metabocard for (S)-beta-Aminoisobutyric acid (HMDB0002166). HMDB. [Link]

- Tanianskii, D. A., et al. (2018). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Semantic Scholar. [Link]

- National Center for Biotechnology Information. (n.d.). Beta-Aminoisobutyric Acid. PubChem. [Link]

- Willoughby, D. S., et al. (2022). Dose-Response Absorption Kinetics of Oral L-Beta-Aminoisobutyric Acid (L-BAIBA) Supplementation in Healthy Men and Women. Journal of Dietary Supplements, 20(6), 832-849. [Link]

- PricePlow. (2019). BAIBA: Weight Loss Ingredient Coined "The Exercise Molecule". The PricePlow Blog. [Link]

- ClinicalTrials.gov. (2022). A Pilot Study to Determine the Bioavailability of Oral Beta-Aminoisobutyric Acid (BAIBA) Ingestion. ClinicalTrials.gov. [Link]

- Yi, X., Yang, Y., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Endocrinology, 14. [Link]

- Valerio, J. A., et al. (2023). L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice. Aging, 15(18), 9400-9423. [Link]

- ResearchGate. (n.d.). PPARa Functions Downstream of BAIBA.

- Soru, E., & Pellegrini, U. (1958). Méthode simple pour le dosage quantitatif de l'acide beta-amino-isobutyrique dans l'urine humaine par chromatographie sur papier. Clinica Chimica Acta, 3, 591-595. [Link]

- Yu, Y., Chen, W., Yu, M., Liu, J., Sun, H., & Yang, P. (2022). Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway. Frontiers in Physiology, 13, 881533. [Link]

- Use of beta-aminoisobutyric acid for the treatment of diseases linked to the accumulation of triglycerides and cholesterol. (2004).

- Wikipedia. (n.d.). GABA. Wikipedia. [Link]

- ResearchGate. (n.d.). Production and metabolism of β-aminoisobutyric acid (BAIBA).

- Jähn, K., et al. (2024). Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes. Cell Reports, 43(7), 114397. [Link]

- ResearchGate. (n.d.). Beta-aminoisobutyric acid (bAIBA) plasma concentration in (ng/mL).

- Roskoski, R. Jr. (2014). The ErbB/HER family of protein-tyrosine kinases and cancer. Pharmacological Research, 79, 34-74. [Link]

- ResearchGate. (n.d.). Selectivity of receptor activation and downstream signaling.

- Grundmann, M., Merten, N., Malfacini, D., Gsandtner, I., & Kostenis, E. (2018). β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders. Frontiers in Pharmacology, 9, 1399. [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 3. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. β-Aminoisobutyric acid induces browning of white fat and hepatic β-oxidation and is inversely correlated with cardiometabolic risk factors. [research.bidmc.org]

- 6. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism | MDPI [mdpi.com]

- 7. The L-enantiomer of β- aminobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BAIBA: Weight Loss Ingredient Coined "The Exercise Molecule" [blog.priceplow.com]

- 9. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism | Semantic Scholar [semanticscholar.org]

- 12. Frontiers | Acute Aerobic Exercise Leads to Increased Plasma Levels of R- and S-β-Aminoisobutyric Acid in Humans [frontiersin.org]

- 13. Beta-aminoisobutyric acid is released by contracting human skeletal muscle and lowers insulin release from INS-1 832/3 cells by mediating mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats [frontiersin.org]

- 15. BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. BAIBA + Exercise for Obesity · Info for Participants · Clinical Trial 2026 | Power | Power [withpower.com]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. Effects of Adding L-BAIBA or L-BAIBA + Grains of Paradise to Exercising Adult Overweight and Obese Men and Women | Clinical Research Trial Listing ( Obese | Weight Loss | Body Weight | Cardiometabolic Syndrome ) ( NCT05775003 ) [trialx.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Rapid determination of beta-aminoisobutyric acid by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (S)-3-Amino-2-methylpropanoic Acid: From Synthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-2-methylpropanoic acid, also known as (S)-β-aminoisobutyric acid (L-BAIBA), is a chiral non-proteinogenic β-amino acid of significant interest in the scientific and pharmaceutical communities. Beyond its role as a versatile chiral building block in the synthesis of complex molecules and peptidomimetics, it has been identified as an exercise-induced myokine with profound effects on systemic metabolism. This technical guide provides an in-depth exploration of this compound, covering its chemical identity, stereoselective synthesis, analytical characterization, and its burgeoning role as a signaling molecule in human physiology. The guide further delves into its applications in drug design, its detailed biological mechanisms of action, and essential safety and handling protocols, offering a comprehensive resource for professionals in research and drug development.

Introduction: The Significance of this compound

This compound is a fascinating molecule that bridges the worlds of synthetic chemistry and metabolic science. As a chiral β-amino acid, its structure offers unique conformational properties that are highly sought after in the design of novel therapeutics, particularly in the realm of peptidomimetics where it can impart resistance to enzymatic degradation.[1][2] More recently, its identification as the myokine L-BAIBA, a product of valine and thymine catabolism, has unveiled its role as a key signaling molecule with therapeutic potential for metabolic disorders.[3] This guide will provide a detailed overview of this multifaceted compound, from its fundamental chemical properties to its complex biological functions.

Chemical Properties and IUPAC Nomenclature

The correct and unambiguous identification of a chemical entity is paramount in scientific research and development. The compound of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for the (S)-enantiomer is This compound .[4] It is also commonly referred to as (S)-β-aminoisobutyric acid or L-BAIBA in biological literature.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Common Names | (S)-β-Aminoisobutyric acid, L-BAIBA | [3] |

| CAS Number | 4249-19-8 | [5] |

| Molecular Formula | C₄H₉NO₂ | [4] |

| Molecular Weight | 103.12 g/mol | [5] |

| Appearance | White crystalline powder | [6] |

| Solubility | Soluble in water and alcohol | [6] |

Stereoselective Synthesis

The biological activity of 3-amino-2-methylpropanoic acid is highly dependent on its stereochemistry. Therefore, the ability to synthesize the (S)-enantiomer with high purity is crucial for its application in drug development and biological studies. Asymmetric synthesis of β-amino acids can be broadly approached through methods such as the use of chiral auxiliaries, chiral catalysts, or by starting from the "chiral pool" – naturally occurring enantiomerically pure molecules.[7][8][9]

Conceptual Workflow for Asymmetric Synthesis

A common strategy for the enantioselective synthesis of β-amino acids involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst or with a chiral auxiliary attached to the substrate.

Caption: General workflow for the asymmetric synthesis of this compound.

Exemplary Synthetic Protocol: Chiral Pool Approach

One effective strategy is to start from a readily available chiral molecule, such as an α-amino acid. For instance, L-serine can be a versatile starting material.[8]

Step-by-Step Methodology:

-

Protection of Functional Groups: The amino and carboxyl groups of L-serine methyl ester are protected, for example, the amino group as a Boc derivative and the carboxyl group as a methyl ester.

-

Modification of the Side Chain: The hydroxyl group of the protected serine is converted into a good leaving group, such as a tosylate or mesylate.

-

Nucleophilic Displacement: The leaving group is displaced by a methyl group using an organocuprate reagent (e.g., lithium dimethylcuprate). This reaction proceeds with inversion of configuration at the β-carbon.

-

Homologation and Functional Group Manipulation: The ester is reduced to an alcohol, which is then converted to a leaving group. Subsequent displacement with a cyanide group, followed by hydrolysis, introduces the additional carbon atom of the propanoic acid backbone.

-

Deprotection: The protecting groups are removed under appropriate conditions to yield this compound.

Note: The causality behind these steps lies in the precise control of stereochemistry. The initial chiral center from L-serine directs the stereochemical outcome of subsequent reactions, ultimately leading to the desired (S)-configuration in the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and connectivity of protons in the molecule. The spectrum of 2-methylpropanoic acid, a related structure, shows distinct signals for the methyl, methine, and carboxylic acid protons.[10] For this compound, one would expect characteristic signals for the two methyl groups, the methine proton, the methylene protons adjacent to the amino group, and the exchangeable protons of the amino and carboxylic acid groups.

-

¹³C NMR: Reveals the number of non-equivalent carbon atoms. For 2-methylpropanoic acid, three distinct carbon signals are observed.[11] For this compound, four distinct carbon signals are expected, corresponding to the carboxyl, methine, methylene, and methyl carbons.

-

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, further confirming its structure. Deuterium-labeled standards of 3-amino-2-methylpropanoic acid are often used as internal standards for quantitative analysis by GC-MS or LC-MS.[12]

Chromatographic Analysis for Enantiomeric Purity

Determining the enantiomeric excess (e.e.) is critical. This is typically achieved using chiral chromatography.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating enantiomers.

-

Stationary Phases: Chiral stationary phases (CSPs) are employed to achieve separation. For amino acids, polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are effective.[13] A database from Chiral Technologies suggests that a CHIRALPAK ZWIX(+) column can be used to separate the enantiomers of 3-amino-2-methylpropanoic acid.[14]

-

Mobile Phase: The mobile phase composition is optimized to achieve the best resolution. A common mobile phase for underivatized amino acids on a teicoplanin-based column is a mixture of water, methanol, and a small amount of an acid like formic acid.[13]

-

Detection: Detection is typically performed using a UV detector or a mass spectrometer (LC-MS).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method often requires derivatization of the amino acid to increase its volatility. The enantiomers are then separated on a chiral GC column.[15]

Table 2: Summary of Analytical Techniques

| Technique | Purpose | Key Considerations |

| ¹H NMR | Structural elucidation (proton framework) | Solvent selection (e.g., D₂O, DMSO-d₆), peak integration, and coupling patterns. |

| ¹³C NMR | Structural elucidation (carbon skeleton) | Number of unique carbon signals. |

| Mass Spectrometry | Molecular weight determination and structural confirmation | Ionization method (e.g., ESI, CI), fragmentation analysis. |

| Chiral HPLC | Enantiomeric purity determination | Selection of chiral stationary phase and mobile phase optimization.[13][14] |

| Chiral GC-MS | Enantiomeric purity determination | Derivatization of the analyte is usually required.[15] |

Applications in Drug Design and Peptidomimetics

The unique structural features of this compound make it a valuable building block in medicinal chemistry.

Peptidomimetics

Peptides often have therapeutic potential but are limited by their poor metabolic stability and bioavailability. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved pharmacological properties.[1] The incorporation of β-amino acids, such as this compound, into peptide sequences can:

-

Increase Proteolytic Stability: The altered backbone structure makes the peptide less susceptible to degradation by proteases.[1]

-

Induce Specific Secondary Structures: β-amino acids can promote the formation of stable helical or turn structures, which can be crucial for binding to biological targets.

-

Provide Structural Diversity: The additional carbon in the backbone allows for a wider range of conformations compared to α-amino acids.[1]

Caption: Role of this compound in enhancing peptide properties.

Chiral Building Block

This compound serves as a chiral synthon for the synthesis of more complex molecules. Its stereocenter can be used to control the stereochemistry of subsequent reactions, which is critical in the development of enantiomerically pure drugs.[16]

Biological Role as the Myokine L-BAIBA

Perhaps the most exciting recent development in the study of this compound is its identification as the myokine L-BAIBA. Myokines are cytokines or other peptides produced and released by muscle fibers that exert endocrine or paracrine effects.[17]

Regulation of Metabolism

-

Browning of White Adipose Tissue: L-BAIBA has been shown to induce the "browning" of white adipose tissue, leading to an increase in the expression of thermogenic genes. This process enhances energy expenditure.[3]

-

Hepatic Fatty Acid Oxidation: It stimulates the oxidation of fatty acids in the liver.[3]

-

Glucose Homeostasis: L-BAIBA can improve glucose tolerance and insulin sensitivity.[3]

Mechanism of Action

The biological effects of L-BAIBA are mediated through specific signaling pathways.

-

PPARα Activation: Many of the metabolic effects of L-BAIBA, particularly the increase in fatty acid oxidation, are mediated through the activation of the peroxisome proliferator-activated receptor-alpha (PPARα).[18][19][20][21]

-

MRGPRD Receptor: L-BAIBA has been shown to signal through the Mas-related G protein-coupled receptor type D (MRGPRD), particularly in osteocytes, where it has a protective effect against cell death.[22][23] The two enantiomers of BAIBA can activate distinct signaling pathways through this same receptor.[24]

Sources

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CID 138734494 | C8H18N2O4 | CID 138734494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4249-19-8|this compound|BLD Pharm [bldpharm.com]

- 6. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 8. mdpi.com [mdpi.com]

- 9. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. medchemexpress.com [medchemexpress.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. hplc.eu [hplc.eu]

- 15. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (R)-3-Amino-2-methylpropanoic acid [myskinrecipes.com]

- 17. β-Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Role of PPARα Activation in Liver and Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

- 21. Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a Key Regulator of Lipid Metabolism in Avians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor [scholarworks.indianapolis.iu.edu]

- 24. Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Myokine L-β-Aminoisobutyric Acid: A Comprehensive Technical Guide for Researchers

Foreword

In the dynamic fields of metabolic research and drug development, the identification of endogenous signaling molecules that mediate the beneficial effects of exercise offers profound therapeutic potential. Among these, L-β-Aminoisobutyric acid (L-BAIBA), a non-proteinogenic amino acid, has emerged as a significant myokine. Released from muscle tissue during physical exertion, L-BAIBA acts as a systemic messenger, orchestrating a suite of metabolic adaptations that parallel those seen with exercise. This technical guide provides an in-depth exploration of L-BAIBA, from its fundamental nomenclature to its complex physiological roles and the analytical methodologies required for its study. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the burgeoning landscape of L-BAIBA research.

Nomenclature and Chemical Identity: A Foundational Overview

Precise and unambiguous identification of a molecule is paramount in scientific discourse. L-β-Aminoisobutyric acid is known by a variety of synonyms and chemical identifiers, the understanding of which is crucial for navigating the literature and chemical databases.

1.1. Synonyms and Common Names:

The most frequently encountered synonyms for L-β-Aminoisobutyric acid include:

-

(S)-β-Aminoisobutyric acid

-

(2S)-3-Amino-2-methylpropanoic acid[3]

-

(S)-3-Amino-2-methylpropionic acid[3]

-

L-α-Methyl-β-alanine[3]

-

S-BAIBA[3]

-

(+)-β-Aminoisobutyric acid[3]

It is important to distinguish the L-enantiomer from the D-enantiomer, D-β-Aminoisobutyric acid, and the racemic mixture, DL-β-Aminoisobutyric acid, as they arise from different metabolic pathways and may have distinct biological activities.[1][4]

1.2. Chemical Identifiers:

For unequivocal identification, the following chemical identifiers are utilized:

| Identifier | Value |

| IUPAC Name | (2S)-3-amino-2-methylpropanoic acid |

| CAS Registry Number | 4249-19-8 |

| Molecular Formula | C4H9NO2 |

| Molecular Weight | 103.12 g/mol |

| PubChem CID | 439434 |

Biochemical Pathways: The Genesis and Fate of L-BAIBA

L-BAIBA is an endogenous metabolite derived from the catabolism of the branched-chain amino acid L-valine.[1][4] Its production is intricately linked to exercise physiology, with the transcriptional coactivator PGC-1α playing a central role in stimulating its synthesis in muscle tissue.[1][5]

2.1. Biosynthesis of L-BAIBA from L-Valine:

The biosynthesis of L-BAIBA is a multi-step process occurring within the mitochondria of myocytes. The key enzymatic reaction involves the transamination of L-methylmalonate semialdehyde, a downstream metabolite of L-valine, catalyzed by 4-aminobutyrate aminotransferase (ABAT).[6][7]

Caption: Biosynthesis of L-BAIBA from L-Valine.

2.2. Distinction from D-BAIBA Biosynthesis:

It is critical to differentiate the origin of L-BAIBA from its enantiomer, D-BAIBA. D-BAIBA is a product of thymine catabolism.[4][8] This distinction is vital as studies suggest that L-BAIBA is the primary isomer induced by exercise and responsible for many of the observed metabolic benefits.[4]

2.3. Degradation:

The degradation of L-BAIBA also involves the enzyme 4-aminobutyrate aminotransferase (ABAT) in a reversible reaction, converting it back to L-methylmalonate semialdehyde.[7][9] D-BAIBA, on the other hand, is primarily catabolized by alanine:glyoxylate aminotransferase 2 (AGXT2).[7]

Physiological Roles and Signaling Mechanisms: The Myokine in Action

L-BAIBA functions as a myokine, a substance released by muscle cells that exerts effects on distant organs. Its physiological roles are multifaceted, primarily impacting energy metabolism and cellular protection.

3.1. Browning of White Adipose Tissue (WAT):

One of the most profound effects of L-BAIBA is its ability to induce the "browning" of white adipose tissue, a process that confers a thermogenic, energy-expending phenotype on adipocytes.[1][2] This is achieved through the upregulation of brown adipocyte-specific genes, such as uncoupling protein 1 (UCP1), via the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[4][10][11]

3.2. Hepatic Fatty Acid Oxidation:

L-BAIBA stimulates β-oxidation of fatty acids in the liver, contributing to improved lipid homeostasis.[1][4][11] This effect is also mediated through the activation of PPARα.[11]

3.3. Improvement of Insulin Sensitivity:

Studies have demonstrated that L-BAIBA can enhance insulin sensitivity, a key factor in the prevention and management of type 2 diabetes.[1] This is achieved, in part, through the activation of AMP-activated protein kinase (AMPK) in skeletal muscle and adipocytes.[12]

3.4. Bone Protection:

Emerging research has identified a protective role for L-BAIBA in bone health. It has been shown to protect osteocytes from oxidative stress-induced apoptosis.[1] This protective effect is mediated by the Mas-Related G Protein-Coupled Receptor Type D (MRGPRD).[1]

3.5. Signaling Pathway Diagram:

The signaling cascade initiated by L-BAIBA involves multiple key proteins, culminating in diverse physiological outcomes.

Caption: L-BAIBA Signaling Pathways.

Experimental Protocols: Quantification and Analysis

Accurate and reliable quantification of L-BAIBA in biological matrices is essential for both basic research and clinical investigations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

4.1. Principle of LC-MS/MS for L-BAIBA Quantification:

This method involves the chromatographic separation of L-BAIBA from other plasma components, followed by its ionization and detection by a mass spectrometer. Quantification is typically achieved using a stable isotope-labeled internal standard.

4.2. Step-by-Step Experimental Workflow:

4.2.1. Sample Preparation (Human Plasma):

-

Protein Precipitation: To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid.[13][14]

-

Vortexing: Vortex the mixture for 30 seconds.

-

Incubation: Incubate at 4°C for 30 minutes.

-

Centrifugation: Centrifuge at 12,000 rpm for 5 minutes.[13][14]

-

Supernatant Transfer and Dilution: Transfer 50 µL of the supernatant to a new tube and add 450 µL of the internal standard solution (in mobile phase A).[13][14]

-

Vortexing: Vortex for 30 seconds. The sample is now ready for injection.

4.2.2. Liquid Chromatography:

-

Column: A chiral column is necessary to separate L-BAIBA from D-BAIBA. A TeicoShell column (150 x 4.6 mm, 2.7 µm) has been shown to be effective.[15]

-

Mobile Phase A: Water with 0.005% formic acid and 2.5 mM ammonium formate.[15]

-

Mobile Phase B: Methanol.[15]

-

Gradient Elution: A gradient elution program is employed to achieve optimal separation.

-

Flow Rate: Typically in the range of 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.[13]

4.2.3. Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).[15]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for L-BAIBA and its internal standard are monitored. For β-Aminoisobutyric acid, a precursor ion of m/z 104.1 and a product ion of m/z 30.0 has been reported.[16]

4.3. Data Analysis:

The concentration of L-BAIBA in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed using known concentrations of L-BAIBA.

4.4. Experimental Workflow Diagram:

Caption: LC-MS/MS Workflow for L-BAIBA Quantification.

Therapeutic Potential and Future Directions

The role of L-BAIBA as a key mediator of the health benefits of exercise has positioned it as a promising therapeutic target for a range of metabolic disorders.

5.1. "Exercise-in-a-Pill" Concept:

The ability of L-BAIBA to mimic several positive effects of exercise has led to the concept of it being an "exercise-in-a-pill".[17] This holds significant potential for individuals who are unable to engage in regular physical activity due to age, injury, or chronic disease.

5.2. Clinical Investigations:

Clinical trials are currently underway to evaluate the safety and efficacy of L-BAIBA supplementation in various populations, including overweight and obese individuals.[18] These studies are assessing its impact on body composition, weight loss, glucose control, and cardiometabolic risk factors.[18]

5.3. Future Research:

Future research will likely focus on further elucidating the downstream signaling pathways of L-BAIBA, identifying additional receptors and target tissues, and optimizing therapeutic strategies involving L-BAIBA and its derivatives. The development of more potent and bioavailable L-BAIBA analogs is also an active area of investigation.[19]

Conclusion

L-β-Aminoisobutyric acid stands at the forefront of myokine research, offering a fascinating glimpse into the molecular mechanisms that underpin the systemic benefits of exercise. Its multifaceted roles in regulating metabolism, protecting bone, and potentially mitigating the pathologies of metabolic diseases present a wealth of opportunities for scientific discovery and therapeutic innovation. This guide has provided a comprehensive technical overview of L-BAIBA, intended to serve as a valuable resource for researchers dedicated to unraveling its full potential. The continued exploration of this remarkable molecule promises to yield novel strategies for promoting human health and combating chronic disease.

References

- Kitase, Y., et al. (2018). β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. Cell Reports, 22(6), 1531-1544. [Link]

- Tanianskii, D. A., et al. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Nutrients, 11(3), 524. [Link]

- Audzeyenka, I., et al. (2023). β-Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes. Scientific Reports, 13(1), 766. [Link]

- Tanianskii, D. A., et al. (2019). Production and metabolism of β-aminoisobutyric acid (BAIBA).

- Vallejo, J. A., et al. (2025). PPARa Functions Downstream of BAIBA.

- Tanianskii, D. A., et al. (2019).

- Vallejo, J. A., et al. (2025). L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice. bioRxiv. [Link]

- Li, R., et al. (2022).

- ResearchGate. (2023). β-Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes. [Link]

- ClinicalTrials.gov. (2023). Effects of Adding L-BAIBA to Exercising Adult Overweight and Obese Men and Women. [Link]

- withpower.com. (2026). BAIBA + Exercise for Obesity. [Link]

- Boost Your Biology. (2020). L-Baiba - Does This Have The Same Effects As Exercise? [Link]

- National Center for Biotechnology Information. (2022).

- Yi, X., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology. [Link]

- National Center for Biotechnology Information. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. [Link]

- ResearchGate. (2023).

- Taylor & Francis Online. (2022). Dose-Response Absorption Kinetics of Oral L-Beta-Aminoisobutyric Acid (L-BAIBA)

- The PricePlow Blog. (2019). BAIBA: Weight Loss Ingredient Coined "The Exercise Molecule". [Link]

- CenterWatch. (2024). Effects of Adding L-BAIBA to Exercising Adult Overweight and Obese Men and Women. [Link]

- National Center for Biotechnology Information. (2014). β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors. [Link]

- UK Research and Innovation. Is the exercise-regulated myokine-like small molecule beta-aminoisobutyric acid a paracrine signal and exercise mimetic? [Link]

- PubMed. (2024).

- Cision PR Newswire. (2022). NNB Released its Bioavailability Experiment of MitoBurn® (L-BAIBA) in Healthy Men and Women. [Link]

- ResearchGate. (2025).

- Lejre Bibliotek & Arkiv. (2020).

- ResearchGate. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. [Link]

- Technology Networks. (2025). L-BAIBA Plus Exercise Boosts Muscle and Bone Health in Aging. [Link]

- National Center for Biotechnology Information. (2023). l-β-aminoisobutyric acid, L-BAIBA, a marker of bone mineral density and body mass index, and D-BAIBA of physical performance and age. [Link]

- ResearchGate. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

- Springer. (2025).

- PubMed. (2021).

Sources

- 1. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-Baiba - Does This Have The Same Effects As Exercise? - Boost Your Biology [boostyourbiology.com]

- 3. L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BAIBA: Weight Loss Ingredient Coined "The Exercise Molecule" [blog.priceplow.com]

- 5. L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice | Aging [aging-us.com]

- 6. researchgate.net [researchgate.net]

- 7. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats [frontiersin.org]

- 9. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. β-aminoisobutyric acid attenuates LPS-induced inflammation and insulin resistance in adipocytes through AMPK-mediated pathway | Lejre Bibliotek & Arkiv [lejrebib.dk]

- 13. manuals.plus [manuals.plus]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. l-β-aminoisobutyric acid, L-BAIBA, a marker of bone mineral density and body mass index, and D-BAIBA of physical performance and age - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. Oct-B: A derivative of L-BAIBA significantly alleviating high-fat diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence and Therapeutic Potential of (S)-3-Amino-2-methylpropanoic Acid: A Technical Guide

Abstract

(S)-3-Amino-2-methylpropanoic acid, also known as (S)-β-aminoisobutyric acid (L-BAIBA), is a non-proteinogenic β-amino acid that has garnered significant attention in the scientific community. Arising from the catabolism of the essential amino acid L-valine, this molecule is not merely a metabolic byproduct but an active signaling molecule—a myokine—with profound effects on energy homeostasis and metabolic health. This technical guide provides an in-depth exploration of the natural occurrence of this compound, its biosynthetic origins, and its multifaceted biological roles. Furthermore, we will delve into the practical aspects of its analysis and its significance as a chiral building block in the development of modern therapeutics, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Bioactive Metabolite

This compound is an intriguing molecule at the intersection of metabolism and cellular signaling. Unlike its protein-building α-amino acid counterparts, this β-amino acid has carved out a distinct niche as a key regulator of metabolic processes.[1][2] Produced endogenously in mammals, particularly in response to physical exercise, it has been identified as a critical messenger that communicates the metabolic state of muscle tissue to other organs, thereby influencing systemic energy expenditure and substrate utilization.[3][4] Its chiral nature is of paramount importance, as biological systems often exhibit stereospecificity, and the (S)-enantiomer is the form derived from L-valine metabolism.[5][6] This guide will elucidate the journey of this compound from its metabolic origins to its potential as a therapeutic agent and a valuable synthon in pharmaceutical chemistry.

Natural Occurrence and Biosynthesis

The primary source of endogenous this compound is the mitochondrial catabolism of L-valine, a branched-chain amino acid (BCAA).[5][7][8] This metabolic pathway is particularly active in skeletal muscle, a key site for BCAA breakdown.[9] The biosynthesis of this compound from L-valine is a multi-step enzymatic cascade.

The initial steps of L-valine catabolism involve its conversion to isobutyryl-CoA.[8] Subsequently, a series of enzymatic reactions lead to the formation of methylmalonate semialdehyde. It is at this juncture that the pathway can lead to the synthesis of this compound through the action of 4-aminobutyrate aminotransferase (ABAT).[5][6] This enzyme catalyzes the transamination of methylmalonate semialdehyde to yield this compound.[5][6]

Sources

- 1. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]

- 2. US8134023B2 - Preparation of pregabalin and related compounds - Google Patents [patents.google.com]

- 3. Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pregabalin synthesis - chemicalbook [chemicalbook.com]

- 7. homesitetask.zbjimg.com [homesitetask.zbjimg.com]

- 8. DL-3-Aminoisobutyric Acid - Natural Micron Pharm Tech [nmpharmtech.com]

- 9. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

The Myokine (S)-3-Amino-2-Methylpropanoic Acid: From Discovery to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-2-methylpropanoic acid, also known as L-β-aminoisobutyric acid (L-BAIBA), has transitioned from a relatively obscure urinary metabolite to a molecule of significant interest in the fields of metabolic disease, pharmacology, and exercise physiology. Initially identified in 1951, it is now recognized as a myokine, a substance released by muscle tissue in response to physical exertion. This guide provides a comprehensive overview of the discovery, history, biosynthesis, metabolism, and chemical synthesis of this compound. Furthermore, it delves into the molecular signaling pathways through which this fascinating molecule exerts its biological effects, offering insights for researchers and professionals in drug development.

A Historical Perspective: The Discovery and Evolution of a Signaling Metabolite

The story of this compound begins in 1951 when it was first identified as a component of human urine by Fink, Henderson, and Fink.[1][2] For decades, it remained largely a biochemical curiosity, noted for its association with pyrimidine metabolism. The understanding of its physiological significance began to shift dramatically in the early 21st century with the growing interest in molecules that mediate the beneficial effects of exercise.

A pivotal moment in the history of this molecule came with the discovery that its circulating levels increase with physical activity, leading to its classification as a myokine.[3] This finding spurred a wave of research into its potential roles in intercellular communication and metabolic regulation. Subsequent studies revealed that of the two enantiomers, this compound (L-BAIBA) and (R)-3-amino-2-methylpropanoic acid (D-BAIBA), the L-isomer is the primary form produced by muscle tissue from the catabolism of the branched-chain amino acid, valine.[4] In contrast, D-BAIBA is a product of thymine catabolism.[5]

Biosynthesis and Metabolism: The Life Cycle of this compound

The metabolic pathways of this compound are distinct for each enantiomer, reflecting their different origins.

Biosynthesis of this compound from L-Valine

The production of L-BAIBA is intricately linked to the catabolism of the essential amino acid L-valine, primarily within the mitochondria of skeletal muscle cells. This pathway involves a series of enzymatic reactions:

-

Transamination: L-valine is first converted to α-ketoisovalerate.

-

Oxidative Decarboxylation: α-ketoisovalerate is then converted to isobutyryl-CoA.

-

Dehydrogenation: Isobutyryl-CoA is oxidized to methacrylyl-CoA.

-

Hydration: Methacrylyl-CoA is hydrated to form β-hydroxyisobutyryl-CoA.

-

Thioesterase Action: β-hydroxyisobutyryl-CoA is hydrolyzed to β-hydroxyisobutyrate.

-

Oxidation: β-hydroxyisobutyrate is oxidized to methylmalonate semialdehyde.

-

Transamination: In the final step, methylmalonate semialdehyde is transaminated by 4-aminobutyrate aminotransferase (ABAT) to yield this compound (L-BAIBA).[6][7]

Metabolism of this compound

The metabolic fate of L-BAIBA involves its conversion back to methylmalonate semialdehyde, a reaction also catalyzed by ABAT.[6] Methylmalonate semialdehyde can then enter the tricarboxylic acid (TCA) cycle for energy production after being converted to succinyl-CoA.

The degradation of the D-enantiomer, D-BAIBA, is primarily handled by the mitochondrial enzyme alanine:glyoxylate aminotransferase 2 (AGXT2), which is highly expressed in the liver and kidneys.[5] This enzyme catalyzes the transamination of D-BAIBA to methylmalonate semialdehyde.[6]

Chemical Synthesis: Crafting Enantiomerically Pure this compound

The growing interest in the biological activities of this compound has necessitated the development of efficient and stereoselective synthetic routes. A variety of asymmetric methods have been explored to produce this chiral molecule with high enantiomeric purity.

Strategies for Asymmetric Synthesis

Several key strategies have been employed for the enantioselective synthesis of β-amino acids like L-BAIBA:

-

Rhodium-Catalyzed Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral β-aminoacrylate precursor using a chiral rhodium catalyst. The choice of chiral ligand is crucial for achieving high enantioselectivity.[7]

-

Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully used in the alkylation of alanine derivatives to produce α-methylated amino acids.[8]

-

Enzymatic Resolution: This technique utilizes enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. Lipases are commonly used for the enantioselective acylation or hydrolysis of racemic esters of amino acids.